Ethiin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethiin is a chiral amino acid derivative with a unique structure that includes an ethylsulfinyl group attached to the third carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethiin typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.
Sulfoxidation: The introduction of the ethylsulfinyl group is achieved through sulfoxidation reactions. Common reagents for this step include sulfoxides and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethiin undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acid derivatives.
Scientific Research Applications
Ethiin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Ethiin involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of an ethylsulfinyl group.
(2R)-2-amino-3-methylsulfinylpropanoic acid: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.
Uniqueness
Ethiin is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
17795-08-3 |
---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-ethylsulfinylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |
InChI Key |
CSZTZFUEOCFFJH-YGVKFDHGSA-N |
SMILES |
CCS(=O)CC(C(=O)O)N |
Isomeric SMILES |
CCS(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCS(=O)CC(C(=O)[O-])[NH3+] |
melting_point |
157-159°C |
physical_description |
Solid |
Synonyms |
ethiin S-ethylcysteine sulfoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.